Sodium chromate CR-51

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

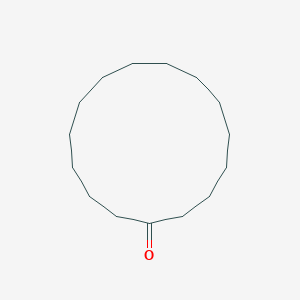

Sodium chromate CR-51 is a radioactive compound used primarily in medical diagnostics. It is a sterile solution of radioactive chromium (51 Cr) processed in the form of sodium chromate in water for injection. This compound is utilized in various diagnostic procedures, particularly in nephrology and hematology, to determine glomerular filtration rate and red blood cell volume or mass .

准备方法

Synthetic Routes and Reaction Conditions: Sodium chromate is synthesized by roasting chromium ores in the presence of sodium carbonate. The reaction is as follows: [ 2Cr_2O_3 + 4Na_2CO_3 + 3O_2 \rightarrow 4Na_2CrO_4 + 4CO_2 ] This process converts chromium into a water-extractable form, leaving behind iron oxides. The typical process temperature is around 1100°C .

Industrial Production Methods: For industrial production, a mixture of chromite ore, sodium hydroxide, and sodium nitrate is used, reacting at lower temperatures (even 350°C in the corresponding potassium chromate system). The chromate salt is then converted to sodium dichromate, the precursor to most chromium compounds and materials .

化学反应分析

Types of Reactions: Sodium chromate undergoes various chemical reactions, including:

Oxidation: Sodium chromate can be reduced to chromium (III) oxide using sulfur.

Reduction: It can be reduced to sodium dichromate, which is a precursor to many chromium compounds.

Substitution: Sodium chromate can react with acids to form chromic acid.

Common Reagents and Conditions:

Oxidizing Agents: Sulfur, hydrogen peroxide.

Reducing Agents: Sodium sulfite, sulfur dioxide.

Acids: Hydrochloric acid, sulfuric acid.

Major Products:

Chromium (III) oxide: Formed during reduction.

Sodium dichromate: Formed during oxidation and used as a precursor for other chromium compounds

科学研究应用

Sodium chromate CR-51 is extensively used in scientific research, particularly in:

Nephrology: To determine glomerular filtration rate.

Hematology: To measure red blood cell volume or mass, study red blood cell survival time, and evaluate blood loss.

Nuclear Medicine: Used in radionuclide dilution methods for quantitation of whole-blood volume or red blood cell volume or mass.

作用机制

The chromium in sodium chromate CR-51 binds to the red blood cell in two steps:

Rapid but Reversible Attachment: Initially binds to the cell membrane.

Slow and Nearly Irreversible Binding: Binds to intracellular hemoglobin and is reduced to the anionic state.

相似化合物的比较

Sodium Dichromate: Used as a precursor for many chromium compounds.

Potassium Chromate: Similar in chemical properties and used in various industrial applications.

Calcium Chromate: Used in corrosion prevention and as a pigment.

Uniqueness: Sodium chromate CR-51 is unique due to its radioactive properties, making it valuable in medical diagnostics and scientific research. Its ability to bind to red blood cells and provide accurate measurements of blood volume and cell survival time sets it apart from other chromium compounds .

属性

CAS 编号 |

10039-53-9 |

|---|---|

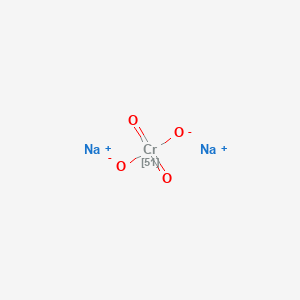

分子式 |

CrNa2O4 |

分子量 |

160.922 g/mol |

IUPAC 名称 |

disodium;dioxido(dioxo)(51Cr)chromium-51 |

InChI |

InChI=1S/Cr.2Na.4O/q;2*+1;;;2*-1/i1-1;;;;;; |

InChI 键 |

PXLIDIMHPNPGMH-PJWPDVOUSA-N |

SMILES |

[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |

手性 SMILES |

[O-][51Cr](=O)(=O)[O-].[Na+].[Na+] |

规范 SMILES |

[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |

Key on ui other cas no. |

10039-53-9 |

相关CAS编号 |

10034-82-9 (tetrahydrate) 12680-48-7 (cpd with unspecified MF) 13517-17-4 (decahydrate) |

同义词 |

Chromitope Sodium chromium sodium oxide (CrNa2O4) sodium chromate sodium chromate(VI) sodium chromate(VI), 51Cr-labeled cpd sodium chromate(VI), decahydrate sodium chromate(VI), tetrahydrate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Bis[(propan-2-yl)oxy]benzene](/img/structure/B167301.png)